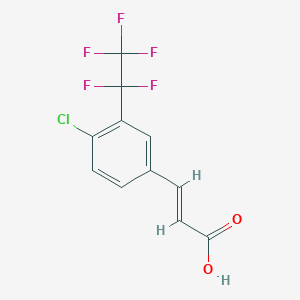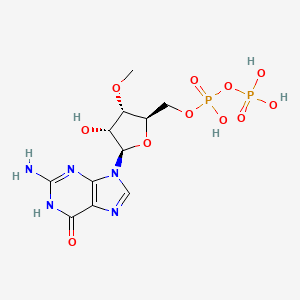
3'-O-Methylguanosine-5'-Diphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-O-Methylguanosine-5’-Diphosphate is a chemically modified nucleotide that plays a crucial role in the study of RNA biology. This compound is particularly significant in the context of mRNA capping, a process essential for the stability and translation of mRNA molecules. The chemical formula for 3’-O-Methylguanosine-5’-Diphosphate is C11H17N5O11P2, and it has a molecular weight of 457.2 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3’-O-Methylguanosine-5’-Diphosphate typically involves the chemical modification of guanosine diphosphate (GDP). One common method includes the use of a vaccinia virus-capping enzyme, which can introduce various GTP analogs to the 5’ end of RNA . The reaction conditions often involve mild alkylation of the guanine ring at N7 using appropriate alkyl iodide, bromide, or chloride .
Industrial Production Methods: Industrial production of 3’-O-Methylguanosine-5’-Diphosphate is generally carried out under controlled laboratory conditions to ensure high purity and yield. The compound is often produced in bulk for research purposes and is stored at -20°C to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions: 3’-O-Methylguanosine-5’-Diphosphate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized guanosine derivatives, while substitution reactions may produce various alkylated or functionalized guanosine compounds .
Applications De Recherche Scientifique
3’-O-Methylguanosine-5’-Diphosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of modified nucleotides and RNA analogs.
Mécanisme D'action
The primary mechanism of action of 3’-O-Methylguanosine-5’-Diphosphate involves its incorporation into the 5’ cap structure of mRNA. This cap structure protects mRNA from degradation and enhances its translation by ribosomes. The compound interacts with specific proteins involved in mRNA capping and decapping, thereby regulating mRNA stability and translation .
Comparaison Avec Des Composés Similaires
7-Methylguanosine-5’-Diphosphate: Another modified nucleotide used in mRNA capping studies.
2’-O-Methylguanosine-5’-Diphosphate: Similar in structure but with a methyl group at the 2’ position.
Uniqueness: 3’-O-Methylguanosine-5’-Diphosphate is unique due to its specific modification at the 3’ position, which provides distinct advantages in terms of mRNA stability and translational efficiency. This makes it particularly valuable in the development of mRNA-based therapeutics and research applications .
Propriétés
Numéro CAS |
78771-34-3 |
|---|---|
Formule moléculaire |
C11H17N5O11P2 |
Poids moléculaire |
457.23 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-3-methoxyoxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C11H17N5O11P2/c1-24-7-4(2-25-29(22,23)27-28(19,20)21)26-10(6(7)17)16-3-13-5-8(16)14-11(12)15-9(5)18/h3-4,6-7,10,17H,2H2,1H3,(H,22,23)(H2,19,20,21)(H3,12,14,15,18)/t4-,6-,7-,10-/m1/s1 |
Clé InChI |
LBHMDBPTFLRYQU-KQYNXXCUSA-N |
SMILES isomérique |
CO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)O |
SMILES canonique |
COC1C(OC(C1O)N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


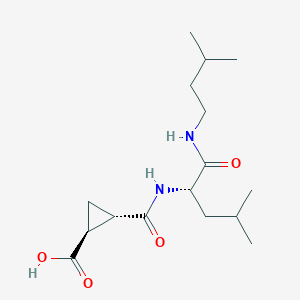
![1-[1-(5-Bromo-2-methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13725686.png)

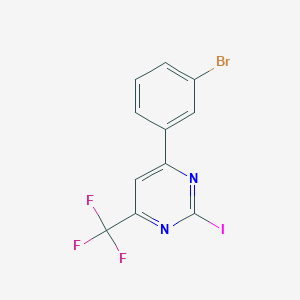
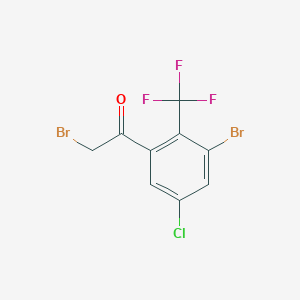
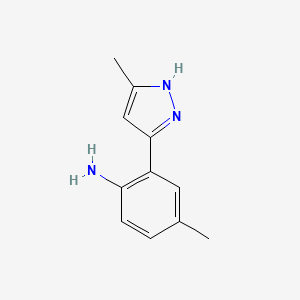
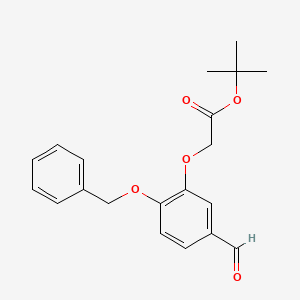
![3,3-Difluoro-1-[3-fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonyl]-pyrrolidine](/img/structure/B13725722.png)
![{3-[(3,4-Dichloro-phenylcarbamoyl)-methyl]-4-oxo-thiazolidin-2-ylidene}-acetic acid ethyl ester](/img/structure/B13725724.png)
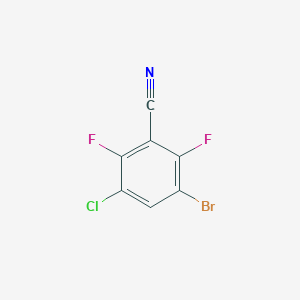

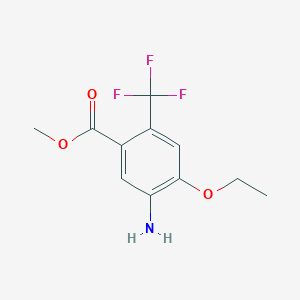
![tert-Butyl 4-((5-bromo-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate](/img/structure/B13725748.png)
